Lipophilicity (XLogP3) vs. Analogs
The target compound exhibits a computed XLogP3 of 1.0 [1], which is 0.7 log units higher than the N1‑methyl analog (1‑methyl‑1H‑benzo[d]imidazol‑5‑yl)methanamine (XLogP3 = 0.3 [2]), 0.4 log units higher than the N1‑ethyl‑only analog (1‑ethyl‑1H‑benzo[d]imidazol‑5‑yl)methanamine (XLogP3 = 0.6 [3]), and 0.3 log units higher than the C2‑methyl‑only analog (2‑methyl‑1H‑benzo[d]imidazol‑5‑yl)methanamine (XLogP3 = 0.7 [4]). This ~2‑ to 5‑fold increase in predicted octanol/water partition coefficient indicates superior membrane partitioning potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed via PubChem XLogP3 3.0 algorithm) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | (1‑Methyl‑1H‑benzo[d]imidazol‑5‑yl)methanamine: 0.3; (1‑Ethyl‑1H‑benzo[d]imidazol‑5‑yl)methanamine: 0.6; (2‑Methyl‑1H‑benzo[d]imidazol‑5‑yl)methanamine: 0.7 |
| Quantified Difference | +0.7, +0.4, and +0.3 log units respectively; approximately 2‑ to 5‑fold higher partition coefficient |
| Conditions | Computed property (PubChem XLogP3 3.0); not experimentally measured for these specific compounds |
Why This Matters
Higher lipophilicity within a favorable range (LogP 1–3) is associated with improved passive membrane permeability and potential CNS penetration, making this compound a more suitable starting point for cell‑permeable probe design.
- [1] PubChem CID 64981261. Computed XLogP3-AA = 1.0. National Library of Medicine. Retrieved April 2026. View Source
- [2] PubChem CID 23569274, (1-methyl-1H-1,3-benzodiazol-5-yl)methanamine. Computed XLogP3-AA = 0.3. Retrieved April 2026. View Source
- [3] PubChem CID 64980909, (1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine. Computed XLogP3-AA = 0.6. Retrieved April 2026. View Source
- [4] PubChem CID 23000190, (2-methyl-1H-1,3-benzodiazol-5-yl)methanamine. Computed XLogP3-AA = 0.7. Retrieved April 2026. View Source
